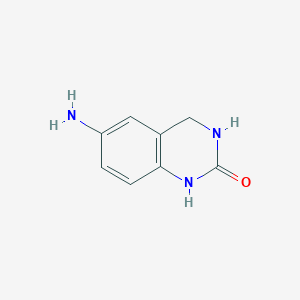

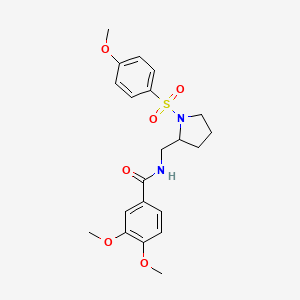

Ethyl 4-(1-acetylazetidine-3-carbonyl)piperazine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

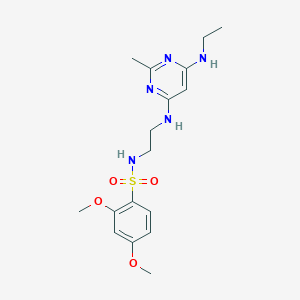

Ethyl 4-(1-acetylazetidine-3-carbonyl)piperazine-1-carboxylate, also known as EAP, is a synthetic compound that has gained attention in the scientific community for its potential applications in drug development. EAP belongs to the class of piperazine derivatives that have been extensively studied for their diverse pharmacological properties.

Scientific Research Applications

Copper(II) Complexes as Models of Galactose Oxidase Novel N,N'-Ethylene-Bridged-(S)-Histidyl-(S)-Tyrosine derivatives, including Ethyl 4-(1-acetylazetidine-3-carbonyl)piperazine-1-carboxylate, have been prepared and characterized. Their Copper(II) complexes serve as models for the enzyme galactose oxidase, showcasing the potential for these compounds in mimicking enzymatic activities (Yamato et al., 2000).

Antimicrobial Activity of Triazole Derivatives this compound has been used in the synthesis of 1,2,4-triazol-3-one derivatives, which were found to have antimicrobial properties. The synthesis involved Mannich base formation and was shown to produce compounds with significant activity against various microorganisms (Fandaklı et al., 2012).

Rhodium-Catalyzed Carbonylation Reaction The compound has been involved in studies exploring rhodium-catalyzed reactions of N-(2-Pyridinyl)piperazines, showcasing novel carbonylation reactions at C−H bonds in the piperazine ring. This research provides insights into the mechanisms of carbonylation, which is critical for developing new synthetic methodologies (Ishii et al., 1997).

Synthesis and Characterization of Piperazine Derivatives Further studies involve the synthesis and characterization of tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate and its derivatives. These compounds were analyzed for their molecular structures and tested for antibacterial and antifungal activities, providing a basis for potential therapeutic applications (Kulkarni et al., 2016).

Mechanism of Action

Target of Action

It’s known that piperazine derivatives can interact with various biological targets . For instance, some piperazine derivatives have been found to modulate the activity of voltage-gated sodium ion channels .

Mode of Action

Piperazine compounds generally mediate their anthelmintic action by paralyzing parasites, allowing the host body to easily remove or expel the invading organism .

Biochemical Pathways

It’s known that piperazine derivatives can affect various biochemical pathways, including those involved in the transmission of nerve impulses .

Pharmacokinetics

It’s known that piperazine is partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation .

Result of Action

Piperazine derivatives have been reported to have a variety of effects, including anthelmintic action and modulation of voltage-gated sodium ion channels .

properties

IUPAC Name |

ethyl 4-(1-acetylazetidine-3-carbonyl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O4/c1-3-20-13(19)15-6-4-14(5-7-15)12(18)11-8-16(9-11)10(2)17/h11H,3-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKHKUTGHEWKJGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)C2CN(C2)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(8-methyl-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)thiophene-2-sulfonamide](/img/structure/B3008103.png)

![2-{4-[(4-Bromobenzyl)oxy]phenyl}-4-(2-thienyl)pyrimidine](/img/structure/B3008105.png)

![4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B3008109.png)

![(E)-ethyl 2-(2-((5-methylisoxazole-3-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3008119.png)

![1-[(2-Chloro-5-nitrophenyl)carbamoyl]ethyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B3008124.png)